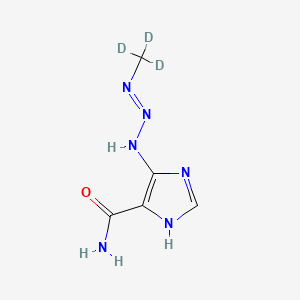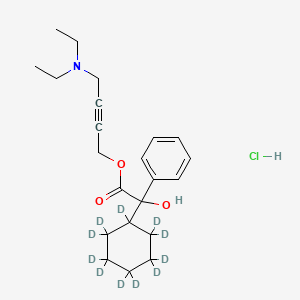
Desethyldesisopropyl Atrazine-13C3
描述
Desethyldesisopropyl Atrazine-13C3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a metabolite of Atrazine, a widely used herbicide. The compound has the molecular formula C3H4ClN5 and a molecular weight of 145.55036 . It is often utilized in environmental and analytical chemistry to trace and study the behavior of Atrazine and its metabolites in different environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desethyldesisopropyl Atrazine-13C3 typically involves the isotopic labeling of Atrazine. The process includes the incorporation of carbon-13 isotopes into the molecular structure of Atrazine. The reaction conditions often require a controlled environment to ensure the stability and purity of the labeled compound. The synthesis may involve multiple steps, including chlorination and amination reactions, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors and purification systems. The process is designed to produce high-purity compounds with consistent isotopic labeling. The production facilities are equipped with state-of-the-art technology to handle the hygroscopic nature of the compound and ensure its stability during storage and transportation .
化学反应分析
Types of Reactions
Desethyldesisopropyl Atrazine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
科学研究应用
Desethyldesisopropyl Atrazine-13C3 has a wide range of scientific research applications, including:
Environmental Chemistry: Used to study the degradation and behavior of Atrazine in soil and water environments.
Analytical Chemistry: Serves as a reference material for the quantification and analysis of Atrazine and its metabolites using techniques like liquid chromatography and mass spectrometry.
Biological Studies: Utilized in studies investigating the metabolic pathways and effects of Atrazine in biological systems.
Industrial Applications: Employed in the development and testing of herbicides and related agrochemical products
作用机制
The mechanism of action of Desethyldesisopropyl Atrazine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Atrazine, it can inhibit photosynthesis in plants by binding to the D1 protein in the photosystem II complex. This binding disrupts the electron transport chain, leading to the inhibition of photosynthetic activity and ultimately causing plant death .
相似化合物的比较
Similar Compounds
Desethyl Atrazine: Another metabolite of Atrazine, lacking the isopropyl group.
Desisopropyl Atrazine: A metabolite of Atrazine, lacking the ethyl group.
Uniqueness
Desethyldesisopropyl Atrazine-13C3 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and analytical applications. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various environmental and biological systems, providing valuable insights into the behavior and fate of Atrazine and its metabolites .
属性
IUPAC Name |
6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVNNKYKYZTJU-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661888 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216850-33-7 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216850-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)








